molecular formula C25H17NO4S B3009839 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate CAS No. 384361-21-1

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate

Cat. No.: B3009839
CAS No.: 384361-21-1
M. Wt: 427.47
InChI Key: ANRHJKCRNJDKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is a heterocyclic compound featuring a chromenone core (4-oxo-4H-chromen) substituted at the 3-position with a benzothiazole moiety and at the 7-position with a 2-methylbenzoate ester. The methyl substituents at the 8-position of the chromenone and the 2-position of the benzoate ester likely influence solubility and steric effects, modulating intermolecular interactions in solid-state packing or biological environments .

Synthetic routes for analogous compounds often involve palladium-catalyzed cross-coupling reactions, as seen in for structurally related benzo-thiadiazole derivatives. For example, Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (Compound 16) was synthesized using Pd(PPh₃)₂Cl₂ and CuI under argon, achieving a 20% yield . While direct synthesis data for the target compound is unavailable, similar methodologies may apply, with modifications to accommodate the chromenone backbone.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO4S/c1-14-7-3-4-8-16(14)25(28)30-20-12-11-17-22(27)18(13-29-23(17)15(20)2)24-26-19-9-5-6-10-21(19)31-24/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRHJKCRNJDKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate typically involves multi-step reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by the synthesis of the chromenone structure, and finally, the esterification with 2-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Modifications

  • Compound 16 (Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate): Features a benzo[c][1,2,5]thiadiazole core instead of chromenone, with an ethynyl group enhancing conjugation. Synthesis involved Sonogashira coupling (Pd/Cu catalysis) but yielded only 20%, suggesting steric or electronic challenges .
  • Compound 18 (Phthalocyanine derivative): Incorporates a zinc phthalocyanine macrocycle linked to a benzo-thiadiazol-ethynylbenzoate unit. Its higher yield (64%) reflects optimized conditions for macrocyclic assembly, though the core differs significantly from chromenone .

Substituent Effects

  • Methyl vs. Trifluoromethyl Groups : The target compound’s 2-methylbenzoate ester may improve lipophilicity compared to trifluoromethyl groups in Compound 18, which enhance electron-withdrawing effects and thermal stability.
  • Benzothiazole vs.

Spectroscopic and Crystallographic Characterization

  • NMR Spectroscopy: The target compound’s benzothiazole and chromenone protons would exhibit distinct downfield shifts in ¹H-NMR compared to Compound 16’s thiadiazole protons. Methyl groups at C8 and the benzoate ester would produce sharp singlets near δ 2.5–3.0 ppm .
  • UV-Vis Spectroscopy: The chromenone core (λmax ~300–350 nm) likely red-shifts absorption compared to Compound 16’s benzo-thiadiazole (λmax ~250–300 nm) due to extended conjugation.
  • Crystallography : Tools like SHELXL and Mercury CSD enable comparison of packing motifs. The target compound’s methyl groups may disrupt π-stacking observed in planar analogues, increasing void spaces (Mercury CSD analysis ).

Functional and Application-Based Differences

  • Biological Activity: Benzothiazoles are associated with antimicrobial and antitumor properties, whereas chromenones (e.g., coumarin derivatives) exhibit anticoagulant and anti-inflammatory effects. The ester group in the target compound may enhance cell membrane permeability compared to ethynyl or silyl groups in Compound 15.
  • Thermal Stability: The phthalocyanine macrocycle in Compound 18 confers high thermal stability, whereas the chromenone-based target compound may degrade at lower temperatures due to ester lability.

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Yield Characterization Methods
Target Compound Chromenone 3-Benzothiazole, 7-2-Me-Benzoate N/A ¹H/¹³C-NMR, UV-Vis, XRD
Compound 16 Benzo[c][1,2,5]thiadiazole 4-Me-Benzoate, Ethynyl-TMS 20% ¹H/¹³C-NMR, UV-Vis, IR
Compound 18 Zinc Phthalocyanine 3,5-Bis(CF₃)Ph, Ethynylbenzoate 64% UV-Vis, Column Chromatography

Table 2: Spectroscopic Comparison

Compound ¹H-NMR (Key Signals) UV-Vis λmax (nm) IR (Notable Peaks)
Target δ 8.2–8.5 (benzothiazole H), δ 2.5 (CH₃) ~340 1720 cm⁻¹ (ester C=O)
Compound 16 δ 7.8–8.2 (thiadiazole H), δ 0.2 (TMS) ~280 2200 cm⁻¹ (C≡C), 1705 (C=O)

Research Findings and Implications

  • Synthesis Optimization : The low yield of Compound 16 highlights challenges in cross-coupling sterically hindered substrates, suggesting the target compound may require tailored catalysts (e.g., bulky phosphine ligands) for improved efficiency .
  • Structure-Property Relationships: Methyl groups in the target compound likely enhance solubility in nonpolar solvents compared to trifluoromethyl groups, as evidenced by logP calculations for analogous structures.
  • Crystallographic Insights : Software like SHELXL and Mercury can identify packing disruptions caused by methyl substituents, guiding co-crystal design for pharmaceutical formulations.

Biological Activity

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate is a complex organic compound that combines structural features of benzothiazole, chromenone, and benzoate moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens, including Mycobacterium tuberculosis, and its promising anticancer properties.

Target of Action
The compound primarily targets the enzyme DprE1 in Mycobacterium tuberculosis, which is crucial for the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall. Inhibition of DprE1 disrupts this biosynthetic pathway, leading to the inhibition of bacterial growth and survival .

Mode of Action
Upon binding to DprE1, this compound inhibits the enzyme's activity, thereby preventing the formation of essential cell wall components. This action is crucial for developing new treatments for tuberculosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against Mycobacterium tuberculosis. The inhibition of DprE1 leads to a reduction in bacterial viability, making it a candidate for further development as an anti-tuberculosis agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. It has been reported to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptotic pathways through mechanisms such as upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives containing benzothiazole moieties effectively inhibited DprE1, with IC50 values indicating potent activity against Mycobacterium tuberculosis .
  • Anticancer Potential : Another investigation highlighted that compounds similar to this compound exhibited strong inhibitory effects on cancer cell lines, with specific emphasis on their ability to induce apoptosis and inhibit pro-inflammatory cytokines .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 ValueReferences
AntimicrobialDprE1 (M. tuberculosis)Not specified
AnticancerVarious cancer cell linesVaries (e.g., IC50 = 2.7 µM for related compounds)
Anti-inflammatoryPro-inflammatory cytokinesNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.